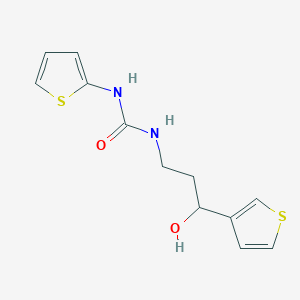
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea is an organic compound that features a urea moiety substituted with thiophene rings Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea typically involves the reaction of thiophene derivatives with urea under specific conditions. One common method involves the following steps:
Preparation of 3-(thiophen-3-yl)propanol: This intermediate can be synthesized by the reduction of 3-(thiophen-3-yl)propanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)urea: The 3-(thiophen-3-yl)propanol is then reacted with urea in the presence of a catalyst, such as hydrochloric acid (HCl), to form the desired urea derivative.
Substitution with Thiophene: Finally, the compound is further reacted with thiophene-2-yl isocyanate to introduce the second thiophene ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) in sulfuric acid for nitration.
Major Products
Oxidation: Formation of 1-(3-Oxo-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea.
Reduction: Formation of 1-(3-Amino-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The thiophene rings are known to interact with biological targets, making this compound a candidate for drug development.
Medicine: Explored for its potential as a therapeutic agent. Its ability to interact with enzymes and receptors could lead to the development of new medications.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors. The presence of thiophene rings enhances the electronic properties of these materials.
作用机制
The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl and urea groups can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
1-(3-Hydroxy-3-(phenyl)propyl)-3-(phenyl)urea: Similar structure but with phenyl rings instead of thiophene rings.
1-(3-Hydroxy-3-(furan-3-yl)propyl)-3-(furan-2-yl)urea: Similar structure but with furan rings instead of thiophene rings.
1-(3-Hydroxy-3-(pyridin-3-yl)propyl)-3-(pyridin-2-yl)urea: Similar structure but with pyridine rings instead of thiophene rings.
Uniqueness
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea is unique due to the presence of thiophene rings, which impart distinct electronic and chemical properties. Thiophene rings are known for their stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
属性
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-10(9-4-7-17-8-9)3-5-13-12(16)14-11-2-1-6-18-11/h1-2,4,6-8,10,15H,3,5H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVVBQDMFRBUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
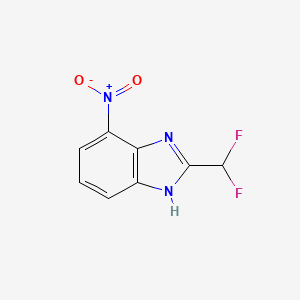
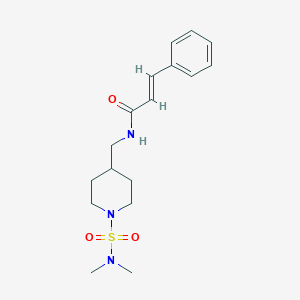
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2996627.png)
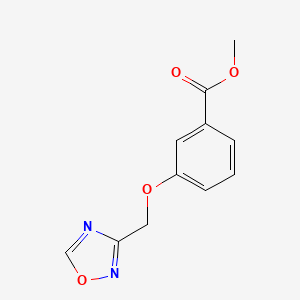
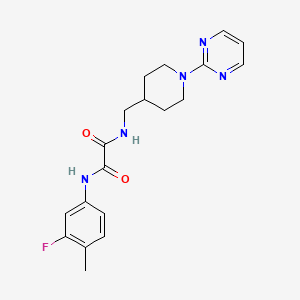
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2996634.png)
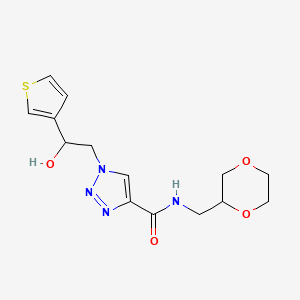
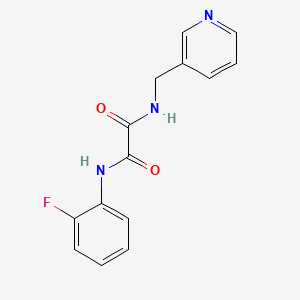
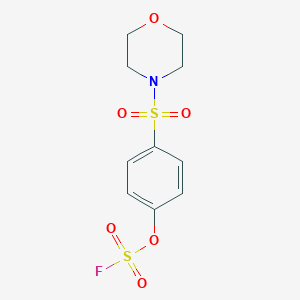
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)
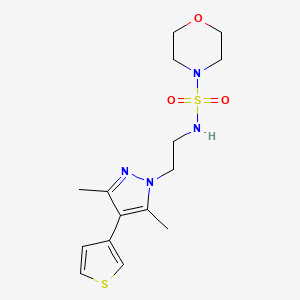
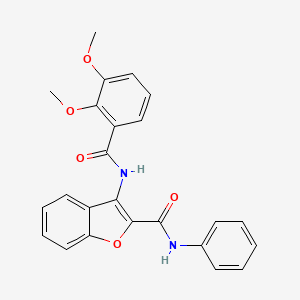

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)
